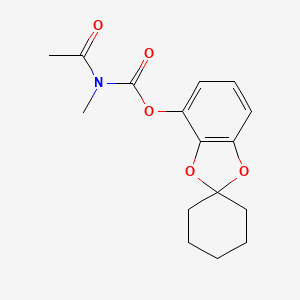
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1'-cyclohexan)-4-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a spiro linkage, which is a rare and interesting feature in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spiro linkage and the esterification process. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential for understanding its full potential and applications.
相似化合物的比较
Similar Compounds
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-5-amine: A compound with a similar spiro linkage but different functional groups.
Spiro[1,3-benzodioxole-2,1’-cyclohexan]-4-yl acetate: Another compound with a spiro linkage and an acetate group.
Uniqueness
Acetylmethylcarbamic acid spiro(1,3-benzodioxole-2,1’-cyclohexan)-4-yl ester is unique due to its specific combination of functional groups and structural features
属性
CAS 编号 |
40374-18-3 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC 名称 |
spiro[1,3-benzodioxole-2,1'-cyclohexane]-4-yl N-acetyl-N-methylcarbamate |
InChI |
InChI=1S/C16H19NO5/c1-11(18)17(2)15(19)20-12-7-6-8-13-14(12)22-16(21-13)9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3 |
InChI 键 |
WGCDPRJZQCZMQA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(C)C(=O)OC1=CC=CC2=C1OC3(O2)CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


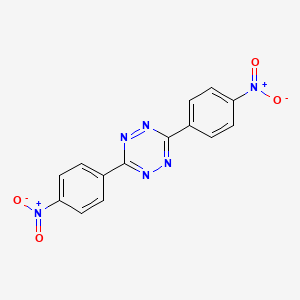
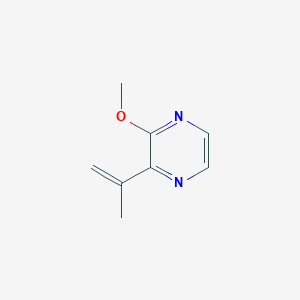
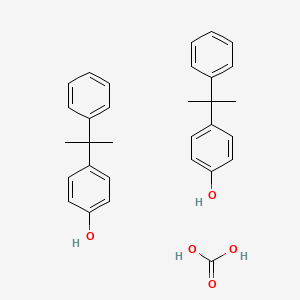
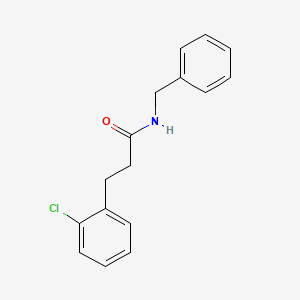
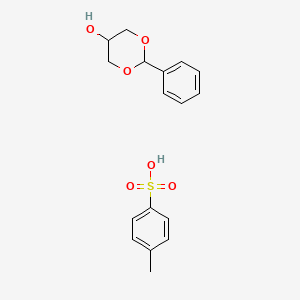
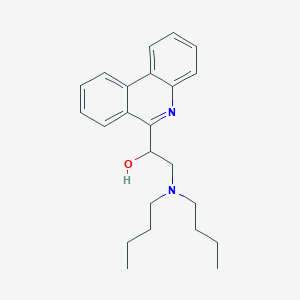
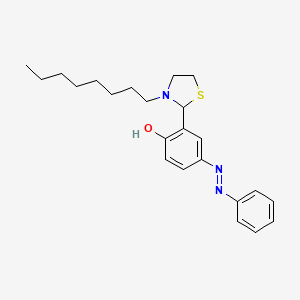
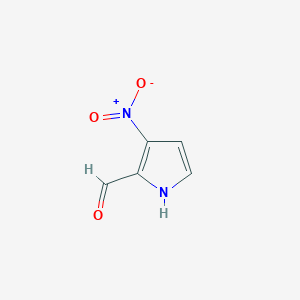
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
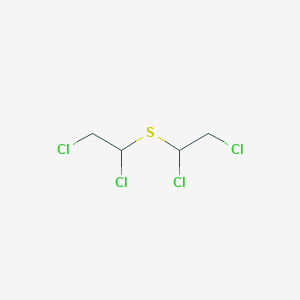
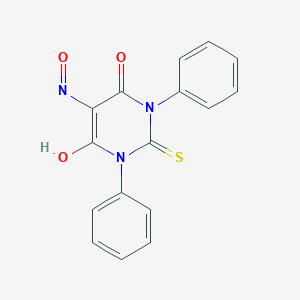
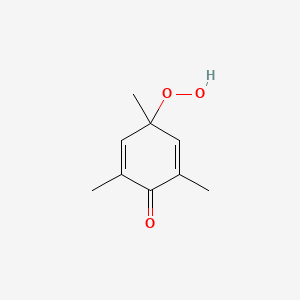
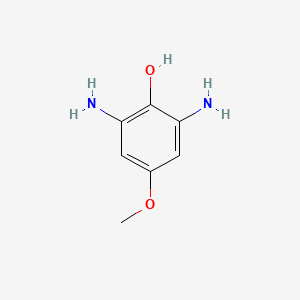
![3-[(3,8-Dichlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14674426.png)
